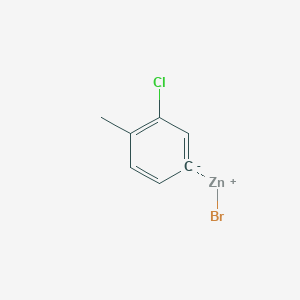
3-Chloro-4-methylphenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-methylphenylZinc bromide is an organozinc compound with the molecular formula C₇H₆BrClZn. It is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound is known for its reactivity and versatility in forming carbon-carbon bonds, making it a valuable reagent in the field of synthetic chemistry .
準備方法
Synthetic Routes and Reaction Conditions
3-Chloro-4-methylphenylZinc bromide can be synthesized through the reaction of 3-chloro-4-methylbromobenzene with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the use of a catalyst to facilitate the formation of the organozinc compound. The general reaction scheme is as follows:
3-Chloro-4-methylbromobenzene+Zn→3-Chloro-4-methylphenylZinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove any impurities .
化学反応の分析
Types of Reactions
3-Chloro-4-methylphenylZinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by another nucleophile.
Coupling Reactions: It is widely used in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Reagents: Common reagents used with this compound include palladium catalysts, aryl halides, and bases such as potassium carbonate.
Conditions: These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures, in the presence of a suitable solvent like THF or toluene
Major Products
The major products formed from reactions involving this compound are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学的研究の応用
3-Chloro-4-methylphenylZinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: It can be used to modify biomolecules for studying biological pathways and interactions.
Medicine: The compound is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of fine chemicals, polymers, and materials with specific properties
作用機序
The mechanism of action of 3-Chloro-4-methylphenylZinc bromide in cross-coupling reactions involves the formation of a palladium complex, which facilitates the transfer of the aryl group from the organozinc compound to the aryl halide. This process, known as transmetalation, is followed by reductive elimination to form the desired biaryl product. The key steps are:
Oxidative Addition: The palladium catalyst inserts into the aryl halide bond.
Transmetalation: The aryl group from the organozinc compound is transferred to the palladium complex.
Reductive Elimination: The biaryl product is formed, and the palladium catalyst is regenerated.
類似化合物との比較
Similar Compounds
- 3-ChlorophenylZinc bromide
- 4-MethylphenylZinc bromide
- 3-Bromo-4-methylphenylZinc chloride
Uniqueness
3-Chloro-4-methylphenylZinc bromide is unique due to the presence of both chloro and methyl substituents on the aromatic ring, which can influence its reactivity and selectivity in chemical reactions. This compound offers a balance of reactivity and stability, making it a versatile reagent in organic synthesis .
特性
分子式 |
C7H6BrClZn |
|---|---|
分子量 |
270.9 g/mol |
IUPAC名 |
bromozinc(1+);1-chloro-2-methylbenzene-5-ide |
InChI |
InChI=1S/C7H6Cl.BrH.Zn/c1-6-4-2-3-5-7(6)8;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1 |
InChIキー |
FUWGADLCEVMOAG-UHFFFAOYSA-M |
正規SMILES |
CC1=C(C=[C-]C=C1)Cl.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 2-{[(Benzyloxy)carbonyl]amino}pyrrolidine-1-carboxylate](/img/structure/B14884366.png)
![2-Oxaspiro[3.3]heptan-6-ylhydrazine](/img/structure/B14884372.png)
![2-amino-2-(7-methyl-7H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid](/img/structure/B14884382.png)
![2-Benzyl-2-azaspiro[3.5]nonan-7-ol](/img/structure/B14884387.png)
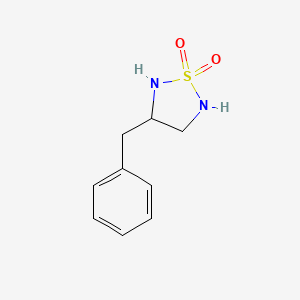
![2-[(1-Piperidino)methyl]phenylZinc bromide](/img/structure/B14884399.png)
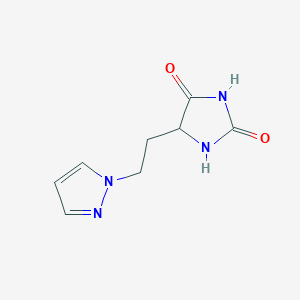
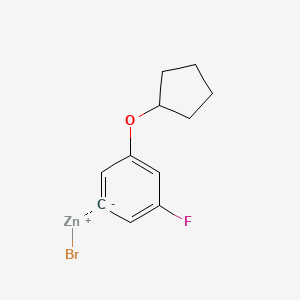
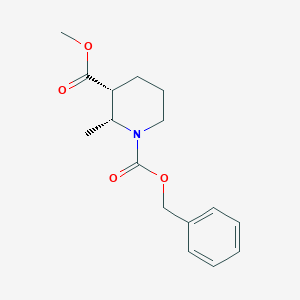
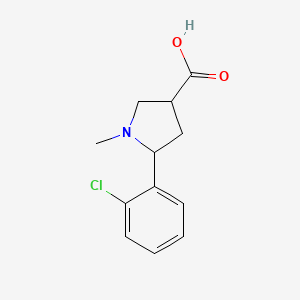
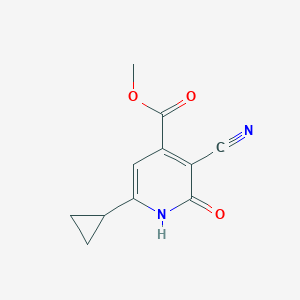
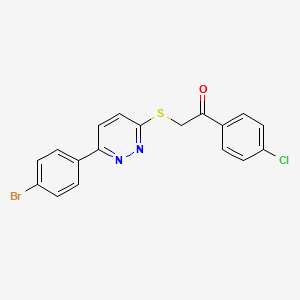
![Octahydropyrrolo[1,2-a]pyrazine-7-carboxylic acid](/img/structure/B14884460.png)
![6,7-Dihydropyrrolo[3,4-d]pyridazin-5-one](/img/structure/B14884480.png)
